4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate, commonly referred to as KD3010, is a small molecule recognized for its role as a peroxisome proliferator-activated receptor delta agonist. This compound is primarily investigated for its therapeutic potential in metabolic disorders such as obesity and liver fibrosis. The activation of peroxisome proliferator-activated receptor delta is crucial for regulating lipid metabolism and energy utilization in peripheral tissues, making this compound significant in the field of metabolic research.
The compound is synthesized from commercially available starting materials through a series of chemical reactions. Its molecular formula is , with a molecular weight of approximately 670.7 g/mol. The compound's structure and properties have been documented in various scientific publications and patents, highlighting its importance in pharmacological studies .
KD3010 falls under the category of synthetic organic compounds with specific activity as a peroxisome proliferator-activated receptor delta agonist. It exhibits selectivity for this receptor over others, such as peroxisome proliferator-activated receptor gamma and alpha, which is critical for its metabolic effects .
The synthesis of KD3010 involves multiple steps, typically starting from simpler organic molecules. Key steps include:
The synthetic route is optimized for both laboratory and industrial production, focusing on cost-effectiveness while maintaining quality standards. Quality control measures are implemented to ensure that the final product meets the required specifications for research applications.
The molecular structure of KD3010 can be described using several notations:
The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity. The presence of trifluoromethoxy groups enhances its lipophilicity, aiding in receptor binding .
KD3010 undergoes various chemical reactions during its synthesis:
The reactions are typically carried out under mild conditions to prevent degradation of sensitive functional groups. Reaction yields are monitored through techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to ensure purity .
As a peroxisome proliferator-activated receptor delta agonist, KD3010 activates this receptor, leading to several downstream effects:
Studies have demonstrated that KD3010 can significantly reduce central adiposity and improve lipid profiles in animal models, indicating its potential therapeutic benefits for metabolic disorders .
Relevant analyses include thermal stability assessments and solubility tests which indicate favorable properties for pharmaceutical formulations.
KD3010 has been primarily studied for its potential applications in treating:
Research continues into its efficacy across various models, potentially expanding its therapeutic applications beyond current indications .
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4